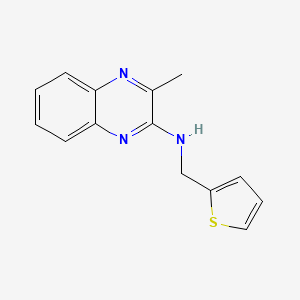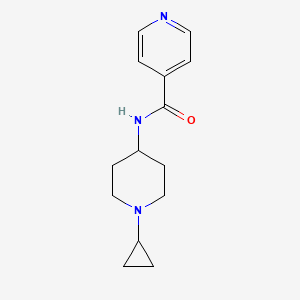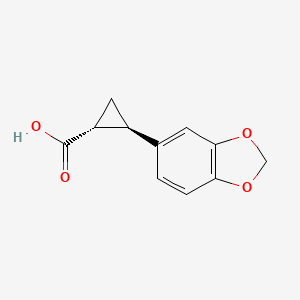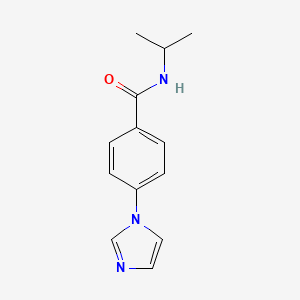
N-(1-cyclopropylpiperidin-4-yl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyclopropylpiperidin-4-yl)pyridine-3-carboxamide, also known as CPP, is a compound that has gained interest in the scientific community due to its potential use in studying the central nervous system. CPP is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and learning and memory processes in the brain.
科学的研究の応用
N-(1-cyclopropylpiperidin-4-yl)pyridine-3-carboxamide has been used extensively in scientific research to study the NMDA receptor and its role in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. N-(1-cyclopropylpiperidin-4-yl)pyridine-3-carboxamide has also been used to investigate the mechanisms of synaptic plasticity and learning and memory processes in the brain.
作用機序
N-(1-cyclopropylpiperidin-4-yl)pyridine-3-carboxamide acts as a non-competitive antagonist of the NMDA receptor by binding to a site on the receptor that is distinct from the glutamate binding site. This results in the inhibition of the receptor's ion channel and the subsequent reduction of calcium influx into the cell. This, in turn, affects the downstream signaling pathways that are involved in synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects
N-(1-cyclopropylpiperidin-4-yl)pyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects on the brain. It has been found to impair long-term potentiation (LTP), a process that is critical for learning and memory. N-(1-cyclopropylpiperidin-4-yl)pyridine-3-carboxamide has also been shown to induce neuronal cell death in certain regions of the brain, which has implications for the study of neurological disorders.
実験室実験の利点と制限
One advantage of using N-(1-cyclopropylpiperidin-4-yl)pyridine-3-carboxamide in lab experiments is its specificity for the NMDA receptor, which allows for the selective inhibition of this receptor without affecting other glutamate receptors. However, one limitation of using N-(1-cyclopropylpiperidin-4-yl)pyridine-3-carboxamide is its potential toxicity, which can lead to cell death and other adverse effects.
将来の方向性
There are several future directions for research involving N-(1-cyclopropylpiperidin-4-yl)pyridine-3-carboxamide. One area of interest is the development of more selective NMDA receptor antagonists that have fewer side effects than N-(1-cyclopropylpiperidin-4-yl)pyridine-3-carboxamide. Another area of interest is the use of N-(1-cyclopropylpiperidin-4-yl)pyridine-3-carboxamide in the study of neurological disorders such as Alzheimer's disease and Parkinson's disease, where the NMDA receptor has been implicated in the pathogenesis of these diseases. Finally, the use of N-(1-cyclopropylpiperidin-4-yl)pyridine-3-carboxamide in the study of synaptic plasticity and learning and memory processes in the brain may lead to a better understanding of these processes and the development of new therapies for neurological disorders.
合成法
N-(1-cyclopropylpiperidin-4-yl)pyridine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-cyclopropylpiperidine with 3-pyridinecarboxylic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified using column chromatography to obtain N-(1-cyclopropylpiperidin-4-yl)pyridine-3-carboxamide in its pure form.
特性
IUPAC Name |
N-(1-cyclopropylpiperidin-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c18-14(11-2-1-7-15-10-11)16-12-5-8-17(9-6-12)13-3-4-13/h1-2,7,10,12-13H,3-6,8-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFZJVXAAKBVBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(CC2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-acetylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide](/img/structure/B7495814.png)
![(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)methyl 4-[(4-bromophenyl)sulfonylamino]benzoate](/img/structure/B7495815.png)
![3-[[3-(1H-benzimidazol-2-yl)propanoylamino]methyl]benzamide](/img/structure/B7495822.png)
![2-Phenyl-5-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B7495834.png)
![3-[(4-Chlorophenyl)sulfonylamino]-3-thiophen-2-ylpropanoic acid](/img/structure/B7495846.png)
![4-(4-Methoxyphenyl)-2-thiophen-2-yl-3,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B7495849.png)
![1-(9H-carbazol-9-yl)-3-[4-(4-methoxybenzyl)piperazin-1-yl]propan-2-ol](/img/structure/B7495852.png)
![4-methyl-N-[1-[1-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]benzimidazol-2-yl]ethyl]benzamide](/img/structure/B7495861.png)

![1-[4-(1-Benzyltriazole-4-carbonyl)piperazin-1-yl]-2-morpholin-4-ylethanone](/img/structure/B7495865.png)



